molecular formula C24H26N2O3 B3458139 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine

1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine

Cat. No.: B3458139
M. Wt: 390.5 g/mol
InChI Key: DHSIHYRAJUUVHF-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a methoxynaphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine typically involves the following steps:

    Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the methoxybenzoyl intermediate through the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Nucleophilic Substitution: The methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-methoxybenzoyl)piperazine.

    Formation of the Methoxynaphthylmethyl Intermediate: Separately, 2-methoxynaphthalene is reacted with formaldehyde and a suitable catalyst to form 2-methoxynaphthalen-1-ylmethanol.

    Final Coupling Reaction: The final step involves the coupling of 1-(3-methoxybenzoyl)piperazine with 2-methoxynaphthalen-1-ylmethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid and 2-methoxynaphthalene-1-carboxylic acid.

    Reduction: Formation of 1-(3-methoxybenzyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine.

    Substitution: Formation of nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxybenzoyl)piperazine: Similar structure but with a different substitution pattern on the benzoyl group.

    2-Methoxy-N-(2-methoxybenzoyl)aminomethylbenzamide: Contains similar functional groups but with additional complexity.

Uniqueness

1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-8-5-7-19(16-20)24(27)26-14-12-25(13-15-26)17-22-21-9-4-3-6-18(21)10-11-23(22)29-2/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSIHYRAJUUVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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